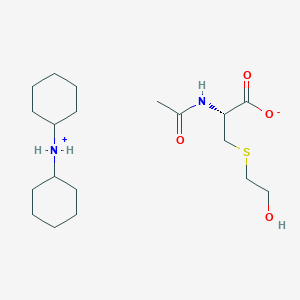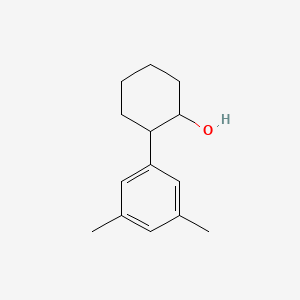
Fmoc-L-azidoalanin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-L-azidoalanin is a derivative of the amino acid alanine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and an azido group is attached to the side chain. This compound is widely used in peptide synthesis and bioconjugation due to its ability to participate in click chemistry reactions, particularly the Cu(I)-catalyzed azide-alkyne cycloaddition.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the diazo transfer reaction, where the amino group of Fmoc-protected alanine is converted to an azido group using reagents like imidazole-1-sulfonyl azide hydrochloride . Another method involves the use of sodium azide in the presence of triphenylphosphine and diethyl azodicarboxylate .
Industrial Production Methods
Industrial production of Fmoc-L-azidoalanin follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and large-scale reactors. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the this compound is incorporated into growing peptide chains on a solid support .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-L-azidoalanin undergoes various chemical reactions, including:
Click Chemistry: The azido group reacts with alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoles.
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Common Reagents and Conditions
Cu(I) Catalysts: Used in click chemistry reactions.
Triphenylphosphine: Used in reduction and substitution reactions.
Sodium Azide:
Major Products
1,2,3-Triazoles: Formed in click chemistry reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-L-azidoalanin is extensively used in peptide synthesis and the development of peptidomimetics. Its ability to undergo click chemistry makes it a valuable tool for creating complex peptide structures and conjugates .
Biology
In biological research, this compound is used to label proteins and peptides with fluorescent tags or other probes. This allows for the study of protein interactions, localization, and function .
Medicine
This compound is used in the development of peptide-based drugs and diagnostic agents. Its ability to form stable triazole linkages makes it useful in creating bioconjugates for targeted drug delivery and imaging .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and hydrogels. These materials have applications in tissue engineering, drug delivery, and biosensing .
Wirkmechanismus
The mechanism of action of Fmoc-L-azidoalanin primarily involves its participation in click chemistry reactions. The azido group reacts with alkynes in the presence of a copper(I) catalyst to form stable 1,2,3-triazole linkages. This reaction is highly specific and efficient, making it a powerful tool for bioconjugation and peptide synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-L-azidohomoalanine: Similar to Fmoc-L-azidoalanin but with an extended side chain.
Fmoc-L-azidoornithine: Contains an additional amino group on the side chain.
Fmoc-L-azidolysine: Contains a longer side chain with an additional amino group.
Uniqueness
This compound is unique due to its balance of reactivity and stability. The azido group provides a versatile handle for bioconjugation, while the Fmoc group protects the amino group during synthesis. This combination makes it particularly useful in the synthesis of complex peptides and bioconjugates .
Eigenschaften
IUPAC Name |
3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c19-22-20-9-16(17(23)24)21-18(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,21,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITYCUDVCWLHPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
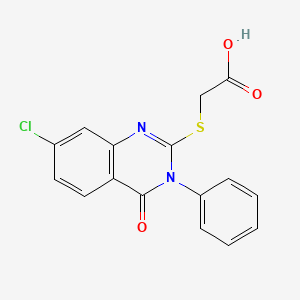
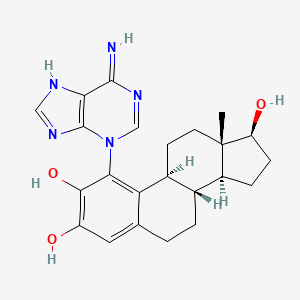
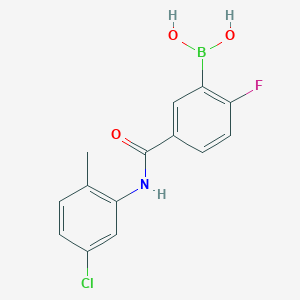

![2-[7-(1,1-Dimethylethyl)-1-pyrenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405104.png)
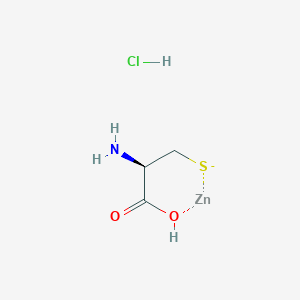
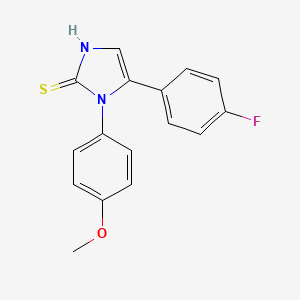
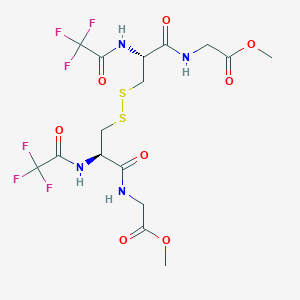
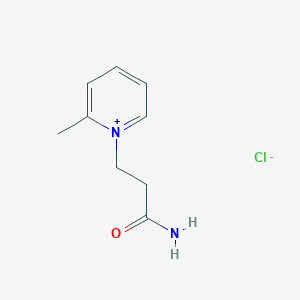
![1-[3-(5-Acetyl-3,4-diamino-2-hydroxyphenyl)-4-hydroxyphenyl]ethanone](/img/structure/B13405135.png)
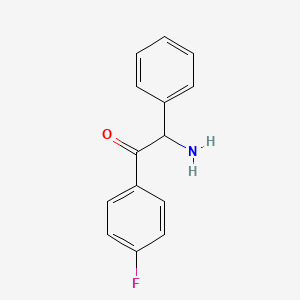
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13405144.png)
